REACTION_CXSMILES
|
[NH:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH3:7].[CH3:8][O:9][C:10]1[CH:11]=[C:12]([N:16]=[C:17]=[O:18])[CH:13]=[CH:14][CH:15]=1>>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([NH:16][C:17]([N:1]=[C:2]2[CH2:6][CH2:5][CH2:4][N:3]2[CH3:7])=[O:18])[CH:13]=[CH:14][CH:15]=1
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.73 g
|
Type
|
reactant
|
Smiles
|
N=C1N(CCC1)C
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)N=C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the benzene layer is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over K2CO3
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)NC(=O)N=C1N(CCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |